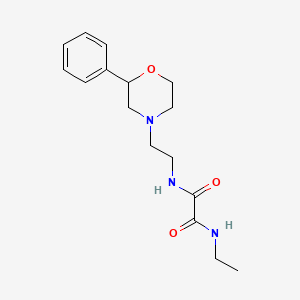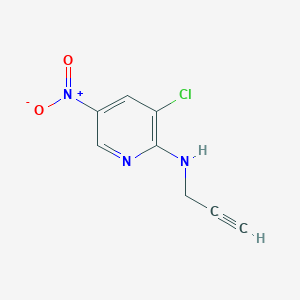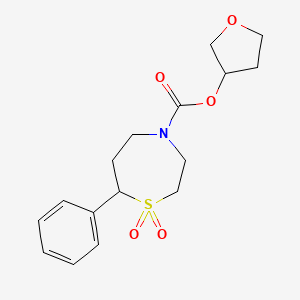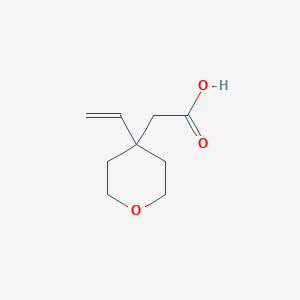
2-oxo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydro-1,3-benzoxazole-5-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-oxo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydro-1,3-benzoxazole-5-sulfonamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of its rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydro-1,3-benzoxazole-5-sulfonamide typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of the quinoline derivative, followed by the introduction of the oxazole and sulfonamide groups through a series of condensation and substitution reactions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial. Additionally, the purification of the final product might involve techniques such as crystallization, distillation, or chromatography to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-oxo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydro-1,3-benzoxazole-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to optimize the yield and selectivity of the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions For example, oxidation might yield a more oxidized derivative, while reduction could produce a more reduced form of the compound
Applications De Recherche Scientifique
2-oxo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydro-1,3-benzoxazole-5-sulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: The compound can be used in the development of new materials with unique properties, such as improved stability or reactivity.
Mécanisme D'action
The mechanism of action of 2-oxo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydro-1,3-benzoxazole-5-sulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in biological pathways. The exact mechanism depends on the specific application and the biological system being studied. For example, in medicinal chemistry, the compound might inhibit a particular enzyme, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-oxo-1,2,3,4-tetrahydroquinoline: This compound shares the quinoline core but lacks the oxazole and sulfonamide groups.
2,3-dihydrobenzo[d]oxazole: This compound contains the oxazole ring but does not have the quinoline or sulfonamide groups.
Sulfonamide derivatives: These compounds contain the sulfonamide group but differ in the other parts of their structure.
Uniqueness
The uniqueness of 2-oxo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydro-1,3-benzoxazole-5-sulfonamide lies in its combination of the quinoline, oxazole, and sulfonamide groups. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
2-oxo-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)-3H-1,3-benzoxazole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O5S/c20-15-6-1-9-7-10(2-4-12(9)17-15)19-25(22,23)11-3-5-14-13(8-11)18-16(21)24-14/h2-5,7-8,19H,1,6H2,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHBJOSRUQBAYHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)OC(=O)N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(7-methoxy-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2901849.png)

![1-[(2Z)-3-(3-hydroxypropyl)-4-methyl-2-[(4-methylphenyl)imino]-2,3-dihydro-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B2901851.png)


![Methyl 3-(5-{[(anilinocarbonyl)oxy]methyl}-2-furyl)-2-thiophenecarboxylate](/img/structure/B2901857.png)
![7-Cyclopropylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2901858.png)




![1,3-dimethyl-7-(2-methylprop-2-en-1-yl)-8-[2-(phenylmethylidene)hydrazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2901869.png)
![ethyl 5-(2-ethylbutanamido)-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2901870.png)
